Hox 1.11 protein
CAS No.: 149023-69-8
Cat. No.: VC0235083
Molecular Formula: C8H5F3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149023-69-8 |
---|---|
Molecular Formula | C8H5F3 |
Molecular Weight | 0 |
Introduction
Structural Characteristics of Hox 1.11 Protein
Primary Structure and Domains
The Hox 1.11 protein consists of 372 amino acid residues and contains several functionally important domains . The key structural elements include:
-
A conserved pentapeptide motif
-
A homeodomain region (DNA-binding domain)
-
An acidic region
The homeodomain is particularly significant as it constitutes the primary DNA-binding region of the protein. This 60 amino acid sequence is highly conserved across different Hox proteins and forms a characteristic helix-turn-helix motif that interacts with specific DNA sequences .
Comparative Protein Structure
Interestingly, the amino acid sequence of the homeodomain in Hox 1.11 is identical to that of Hox-2.8, suggesting functional overlap or evolutionary relationship . Additionally, both the N-terminal and C-terminal regions of Hox 1.11 show significant similarity to those of human HOX2H protein (the human equivalent of murine Hox-2.8) . This structural similarity extends beyond the homeodomain, with approximately 50% identical amino acid residues between murine Hox-1.11 and human HOX2H proteins, and an additional 18.6% representing conservative amino acid replacements .
Genetic Information and Organization
Chromosomal Location and Gene Structure
The Hox 1.11 gene has been mapped to murine chromosome 6, which contains the entire Hox-1 cluster of homeobox genes . This chromosomal localization is consistent with the organization of Hox genes in clusters, which is a conserved feature across vertebrates.
The gene structure includes both coding and non-coding regions with regulatory significance. The nucleotide sequence analysis of the Hox 1.11 gene reveals potential binding sites for proteins known to regulate gene expression, such as AP-1, AP-2, AP-4, SP-1, and HiNF-A . The 3' untranslated region contains several notable features including:
-
Seven sequential ATTT direct repeats constituting two HiNF-A sites
-
30 sequential T residues
-
Additional polypyrimidine regions
-
A (CA)22 repeat, which may assume the conformation of Z-DNA under appropriate conditions
Evolutionary Context
Mouse chromosomes contain four clusters of homeobox genes that are thought to have originated during evolution by successive duplications of an ancestral Antennapedia-Ultrabithorax (Antp-Ubx) cluster of homeobox genes . The significant similarities between Hox 1.11 and Hox 2.8 suggest they originated from duplication of the same ancestral gene and gradually diverged through mutation .
Expression Patterns During Development
Temporal Expression Profile
The expression of Hox 1.11 during embryonic development follows a specific temporal pattern. A single species of Hox 1.11 poly(A)+ RNA, approximately 1.7 kb in length, is detected in mouse embryos . This RNA is most abundant in 12-day-old embryos and progressively decreases during further embryonic development .
Spatial Expression Patterns
The spatial distribution of Hox 1.11 expression has been investigated through in situ hybridization studies in mouse embryos. The most anterior expression of Hox 1.11 poly(A)+ RNA in 12- to 14-day-old mouse embryos is observed in the mid and posterior hindbrain .
Beyond the hindbrain, Hox 1.11 expression has been documented in multiple tissues and structures, including:
This pattern of expression suggests that Hox 1.11 may play crucial roles in the development of neural tissues, particularly in the hindbrain and spinal cord, as well as in certain mesodermal derivatives such as vertebrae and sternum.
Developmental Stage | Expression Level | Primary Expression Sites |
---|---|---|
12-day embryo | Highest | Mid and posterior hindbrain, cranial ganglia VII and VIII |
12-14 day embryo | High | Hindbrain, cranial ganglia, spinal cord, spinal ganglia |
Later embryonic stages | Progressively decreasing | Larynx, lungs, vertebrae, sternum, intestine |
DNA Binding Properties
Homeodomain-DNA Interactions
As a homeodomain-containing transcription factor, Hox 1.11 binds to specific DNA sequences to regulate gene expression. The homeodomain forms a characteristic helix-turn-helix motif that inserts into the major groove of DNA, allowing sequence-specific recognition .
Although specific binding site data for Hox 1.11 is limited, insights can be drawn from studies of related Hox proteins. The DNA binding specificity of Hox proteins typically involves recognition of AT-rich sequences, with TAAT being a common core motif .
Binding Site Specificity
The specificity of Hox protein binding is a complex issue in developmental biology. Despite having nearly identical homeodomains that make similar major groove contacts with DNA, different Hox proteins exhibit distinct specificities in vivo . This specificity often depends on:
-
Extended and unstructured regions that link Hox homeodomains to DNA-bound cofactors
-
Paralog-specific conserved residues that insert into the minor groove of DNA
-
Recognition of sequence-dependent DNA structure rather than direct reading of specific DNA sequences
For Hox 1.11, the binding specificity likely follows similar principles, with the N-terminal arm and linker residues playing crucial roles in selecting among potential binding sites by reading the structure and electrostatic potential of the DNA minor groove .
Based on studies of related Hox proteins, potential binding site sequences for Hox 1.11 might include variants of the consensus sequence amggTAATTAscymAd, as observed in related Hox proteins .
Functional Roles in Development
Developmental Significance
The expression pattern of Hox 1.11 suggests it plays important roles in the development of specific tissues and structures in the head and thorax regions . Based on its expression domains, Hox 1.11 may be particularly important for:
-
Development of the medulla oblongata (part of the hindbrain)
-
Formation and specification of cranial ganglia and cranial nerves
-
Development of tissues that originate from or interact with the cephalic neural crest
Regulatory Mechanisms
Homeotic genes like Hox 1.11 typically function by regulating the expression of downstream target genes involved in developmental processes. The specificity of this regulation depends on several factors:
-
The DNA binding specificity of the homeodomain
-
Interactions with cofactors that modify binding specificity or transcriptional activity
-
Potential post-translational modifications that regulate activity
-
The precise spatial and temporal expression patterns during development
Interactions with Cofactors
The specificity and function of Hox proteins often depend on interactions with cofactors such as TALE (Three Amino acid Loop Extension) family proteins . These interactions can:
-
Alter the DNA binding specificity of the Hox protein
-
Enhance binding affinity to specific DNA sequences
-
Recruit additional regulatory factors to target genes
-
Modify the transcriptional activity of the Hox protein
Evolutionary Perspectives
Conservation and Divergence
The high degree of similarity between the homeodomain of Hox 1.11 and that of Hox 2.8 suggests evolutionary conservation of function . This conservation extends to human HOX2H (the human equivalent of murine Hox-2.8), indicating that these proteins likely derived from a common ancestral gene through chromosomal duplication events .
The four clusters of homeobox genes in mice (Hox-1, Hox-2, Hox-3, and Hox-4) are located on chromosomes 6, 11, 15, and 2, respectively . This organization reflects the evolutionary history of these genes, which are believed to have originated through successive duplications of an ancestral Antennapedia-Ultrabithorax (Antp-Ubx) cluster .
Paralog Groups
Within the Hox gene family, members are organized into paralog groups based on sequence similarity and relative position within their respective clusters. The identical homeodomain sequences between Hox 1.11 and Hox 2.8 suggest they belong to the same paralog group, despite being located in different clusters .
This relationship is similar to other Hox paralogs such as Hox-1.3 and Hox-2.1, which also share identical homeodomain sequences . The conservation of homeodomain sequences within paralog groups suggests functional equivalence or redundancy, which may provide developmental robustness.
Current Research and Future Directions
Ongoing Research Areas
Current research on Hox proteins, including Hox 1.11, focuses on several key areas:
-
Understanding the molecular mechanisms that confer binding specificity despite highly similar homeodomains
-
Characterizing the target genes regulated by specific Hox proteins during development
-
Investigating interactions with cofactors and how these modify Hox protein function
-
Exploring the roles of post-translational modifications in regulating Hox protein activity
Technical Approaches
Modern molecular techniques have expanded our ability to study Hox proteins and their functions:
-
Structure determination of Hox-DNA complexes
-
Computational analysis of DNA binding specificity
-
In vitro and in vivo assays for functional characterization
-
Genome-wide approaches to identify binding sites and target genes
Future Research Directions
Several important questions remain to be addressed regarding Hox 1.11 specifically:
-
What are the precise target genes regulated by Hox 1.11 during development?
-
How does the specificity of Hox 1.11 differ from closely related Hox proteins with identical homeodomains?
-
What cofactors interact with Hox 1.11 and how do these interactions modify its function?
-
What is the specific role of the conserved pentapeptide and acidic region in Hox 1.11 function?
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume